Talaglumetad
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Overview
Description
Talaglumetad hydrochloride is a small molecule drug that acts as a prodrug of Eglumegad, a selective agonist for the metabotropic glutamate receptor group II subtypes mGluR2 and mGluR3 . It was initially developed by Eli Lilly and Company for the potential treatment of psychiatric disorders such as anxiety and schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions
Talaglumetad hydrochloride is synthesized through a series of chemical reactions involving the formation of a bicyclohexane structure. The synthetic route typically involves the following steps:
Formation of the bicyclohexane core: This involves the cyclization of appropriate precursors to form the bicyclohexane ring system.
Introduction of functional groups: Functional groups such as amino and carboxyl groups are introduced to the bicyclohexane core through various chemical reactions.
Formation of the hydrochloride salt: The final step involves the conversion of the compound to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
The industrial production of this compound hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch synthesis: The compound is synthesized in large batches using industrial reactors.
Purification: The crude product is purified using techniques such as crystallization and chromatography to obtain the final product with high purity.
Quality control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Talaglumetad hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis to release the active drug Eglumegad.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Substitution: Functional groups in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major product formed from the hydrolysis of this compound hydrochloride is Eglumegad, which is the active drug that exerts the therapeutic effects .
Scientific Research Applications
Chemistry: Used as a model compound to study the behavior of metabotropic glutamate receptor agonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in treating psychiatric disorders such as anxiety and schizophrenia.
Industry: Used in the development of new drugs targeting metabotropic glutamate receptors
Mechanism of Action
Talaglumetad hydrochloride acts as a prodrug of Eglumegad, which is a selective agonist for the metabotropic glutamate receptor group II subtypes mGluR2 and mGluR3. These receptors are involved in modulating neurotransmitter release and synaptic plasticity. The activation of mGluR2 and mGluR3 by Eglumegad leads to the inhibition of cyclic adenosine monophosphate (cAMP) formation, which in turn reduces the release of glutamate and gamma-aminobutyric acid (GABA) at synapses .
Comparison with Similar Compounds
Similar Compounds
Pomaglumetad: Another selective agonist for mGluR2 and mGluR3, used in the treatment of psychiatric disorders.
LY354740: A potent mGluR2/3 agonist with similar therapeutic applications.
LY2140023: A prodrug of Pomaglumetad, used in clinical trials for the treatment of schizophrenia
Uniqueness
Talaglumetad hydrochloride is unique in its ability to act as a prodrug, releasing the active compound Eglumegad upon hydrolysis. This prodrug strategy enhances the bioavailability and stability of the active drug, making it more effective in clinical applications .
Biological Activity
Talaglumetad, also known as LY544344, is a small molecule drug that functions as an agonist for metabotropic glutamate receptors 2 and 3 (mGluR2/3). Its development aimed to explore therapeutic applications primarily in anxiety disorders and other neuropsychiatric conditions. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound acts as an agonist at mGluR2 and mGluR3 receptors, which are implicated in modulating glutamate transmission in the central nervous system. Activation of these receptors has been shown to decrease glutamate excitatory signaling at limbic synapses, which are crucial in the regulation of anxiety and stress responses. This mechanism suggests potential efficacy in treating anxiety disorders by stabilizing neuronal excitability and enhancing autonomic recovery from stress.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is a prodrug of LY354740, designed to improve oral bioavailability through enhanced absorption facilitated by the human peptide transporter 1 (PEPT1). This modification allows for better therapeutic efficacy compared to its parent compound.
Parameter | This compound (LY544344) | LY354740 |
---|---|---|
Molecular Formula | C11H17ClN2O5 | C8H10N2O4 |
Oral Bioavailability | Improved | Low |
Mechanism | mGluR2/3 Agonist | mGluR2/3 Agonist |
Clinical Studies and Efficacy
Case Study Overview:
-
Generalized Anxiety Disorder (GAD) :
- This compound was evaluated in clinical trials for its efficacy in treating GAD. In a Phase 2 study, patients receiving this compound demonstrated significant reductions in anxiety symptoms compared to placebo groups. However, the compound was ultimately discontinued due to concerns raised during long-term toxicology studies involving rodent models, where seizures were observed.
-
Pharmacological Challenges :
- A double-blind, randomized placebo-controlled study assessed the effects of this compound on autonomic reactivity during a pharmacological panic challenge using cholecystokinin tetrapeptide (CCK-4). The results indicated no significant differences in baseline vagal activity but suggested enhanced recovery post-challenge for those treated with this compound, indicating potential benefits in stress response modulation.
Research Findings
Recent studies have highlighted the following findings regarding this compound's biological activity:
- Neurophysiological Effects : Research using animal models has shown that mGluR2/3 agonists can normalize hyperactive dopaminergic neuron activity in conditions mimicking psychotic states. This compound's action on these pathways suggests it could mitigate symptoms associated with heightened dopaminergic activity.
- Behavioral Outcomes : In models assessing cognitive functions such as working memory (measured via Novel Object Recognition tasks), this compound administration improved performance metrics compared to control groups, supporting its role in cognitive enhancement under stress.
Summary of Clinical Trials
Study Phase | Indication | Findings |
---|---|---|
Phase 2 | Generalized Anxiety Disorder | Significant symptom reduction; discontinued due to safety concerns |
Phase 3 | Anxiety Disorders | Pending results; initial studies showed promise but faced challenges |
Properties
CAS No. |
441765-98-6 |
---|---|
Molecular Formula |
C11H16N2O5 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
(1S,2S,5R,6S)-2-[[(2S)-2-aminopropanoyl]amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C11H16N2O5/c1-4(12)8(14)13-11(10(17)18)3-2-5-6(7(5)11)9(15)16/h4-7H,2-3,12H2,1H3,(H,13,14)(H,15,16)(H,17,18)/t4-,5-,6-,7-,11-/m0/s1 |
InChI Key |
UPSXYNJDCKOCFD-QIMCWZKGSA-N |
SMILES |
CC(C(=O)NC1(CCC2C1C2C(=O)O)C(=O)O)N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@]1(CC[C@@H]2[C@H]1[C@H]2C(=O)O)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC1(CCC2C1C2C(=O)O)C(=O)O)N |
Synonyms |
2-((2'-amino)propionyl)aminobicyclo(3.1.0)hexane-2,6-dicarboxylic acid LY 544344 LY-544344 LY544344 |
Origin of Product |
United States |
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